

# Confirming the Structure of Ethyl 2,6-dichloronicotinate: A Comparative Spectroscopic Guide

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## Compound of Interest

Compound Name: *Ethyl 2,6-dichloronicotinate*

Cat. No.: *B1337556*

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This guide provides a comprehensive analysis of the spectroscopic data used to confirm the structure of **Ethyl 2,6-dichloronicotinate**, a key intermediate in pharmaceutical and agrochemical synthesis. By comparing predicted and experimental data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document offers a detailed workflow for the structural elucidation of this and similar molecules.

## Spectroscopic Data Summary

The structural confirmation of **Ethyl 2,6-dichloronicotinate** relies on the precise interpretation of its spectroscopic signatures. Below is a summary of the expected and observed data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry. For comparative purposes, data for the related compounds Ethyl 4,6-dichloronicotinate and the parent compound Ethyl nicotinate are also presented.

Technique	Nucleus/Ion	Predicted Chemical Shift ( $\delta$ ) / m/z	Experimental Chemical Shift ( $\delta$ ) / m/z (Ethyl 4,6-dichloronicotinate)	Experimental Chemical Shift ( $\delta$ ) / m/z (Ethyl nicotinate)
<sup>1</sup> H NMR	H-4	~7.5 - 7.8 ppm (d)	-	8.28 ppm (ddd)
	H-5	~8.1 - 8.4 ppm (d)	7.35 ppm (s)	7.40 ppm (ddd)
	-OCH <sub>2</sub> CH <sub>3</sub>	~4.4 ppm (q)	4.42 ppm (q)	4.40 ppm (q)
	-OCH <sub>2</sub> CH <sub>3</sub>	~1.4 ppm (t)	1.41 ppm (t)	1.41 ppm (t)
	H-2	-	8.80 ppm (s)	9.22 ppm (d)
<sup>13</sup> C NMR	C-2	~150-155 ppm	~153 ppm	151.0 ppm
	C-3	~125-130 ppm	~128 ppm	126.4 ppm
	C-4	~135-140 ppm	~140 ppm	137.1 ppm
	C-5	~120-125 ppm	~122 ppm	123.4 ppm
	C-6	~150-155 ppm	~152 ppm	153.4 ppm
	C=O	~163-168 ppm	~164 ppm	165.2 ppm
	-OCH <sub>2</sub> CH <sub>3</sub>	~62 ppm	~62 ppm	61.4 ppm
	-OCH <sub>2</sub> CH <sub>3</sub>	~14 ppm	~14 ppm	14.3 ppm
Mass Spec	[M+H] <sup>+</sup>	220.00	-	-
	[M+Na] <sup>+</sup>	242.00	-	-

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

## 1. Sample Preparation:

- Dissolve approximately 10-20 mg of **Ethyl 2,6-dichloronicotinate** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

## 2. $^1\text{H}$ NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32 scans.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 3-4 seconds.

## 3. $^{13}\text{C}$ NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more scans due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2-5 seconds.

## 4. Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID).
- Perform phase and baseline corrections.
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Mass Spectrometry (MS)

### 1. Sample Preparation:

- Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

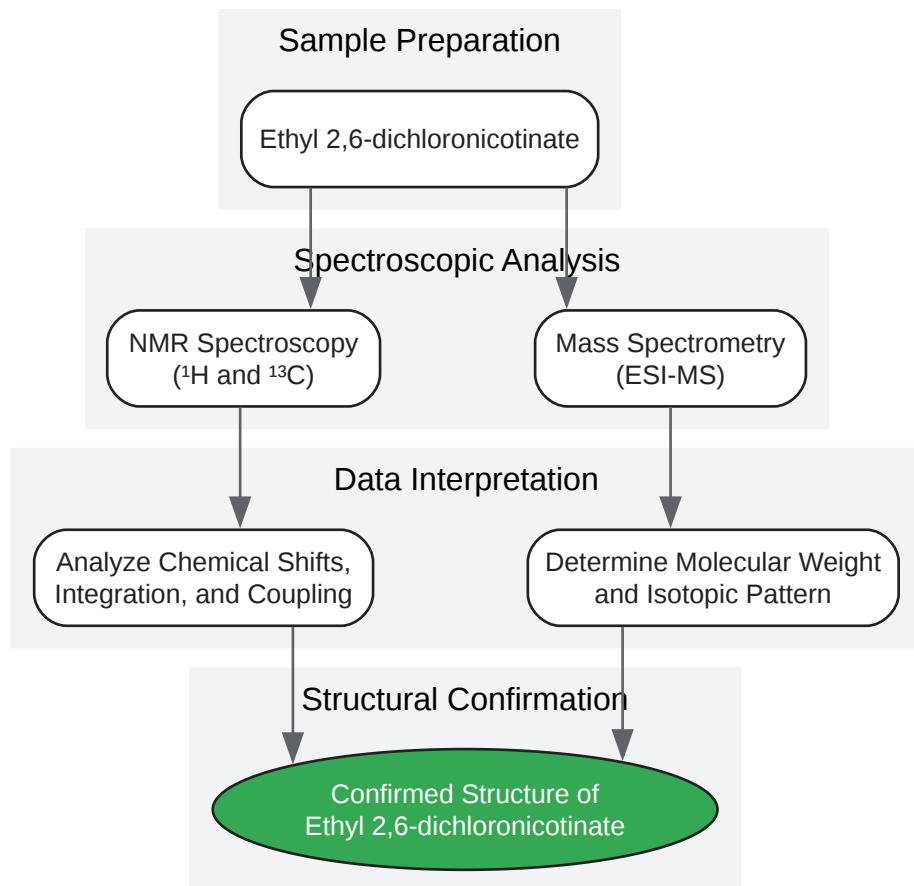
### 2. Instrumentation and Analysis:

- Technique: Electrospray Ionization (ESI) is a common method for this type of molecule.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
- Mode: Positive ion mode to observe protonated molecules ( $[M+H]^+$ ) and other adducts.
- Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **Ethyl 2,6-dichloronicotinate** using NMR and MS.

## Workflow for Structural Confirmation of Ethyl 2,6-dichloronicotinate

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Caption: Workflow for the structural confirmation of **Ethyl 2,6-dichloronicotinate**.

## Alternative and Complementary Techniques

While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable complementary information:

- Infrared (IR) Spectroscopy: Useful for identifying functional groups. For **Ethyl 2,6-dichloronicotinate**, characteristic peaks would include C=O stretching for the ester (around  $1730\text{ cm}^{-1}$ ), C-O stretching, and C-Cl stretching vibrations.
- Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl), which can be used to confirm the molecular formula.

- X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the definitive three-dimensional structure of the molecule.

By integrating data from these powerful analytical techniques, researchers can confidently confirm the structure of **Ethyl 2,6-dichloronicotinate**, ensuring the quality and integrity of this important chemical building block for further research and development.

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